1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine
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Overview
Description
1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine is a complex organic compound that features a piperidine ring attached to a naphthalene moiety substituted with a methyl and nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine typically involves multi-step organic reactions. One common method includes the nitration of 4-methylnaphthalene followed by a Friedel-Crafts alkylation to introduce the piperidine moiety. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the Friedel-Crafts reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Safety measures are crucial due to the involvement of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group on the naphthalene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Cyclization: The piperidine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, Lewis acids.
Cyclization: Strong bases or acids, depending on the desired product.
Major Products:
Reduction: 1-[(4-Methyl-3-aminonaphthalen-1-yl)methyl]piperidine.
Substitution: Various substituted derivatives depending on the electrophile used.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-[(4-Methyl-3-nitrophenyl)sulfonyl]piperidine: Similar structure but with a sulfonyl group instead of a naphthalene moiety.
1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine: Contains a pyrazole ring instead of a naphthalene ring.
Uniqueness: 1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine is unique due to the presence of both a nitro-substituted naphthalene ring and a piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
63996-37-2 |
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Molecular Formula |
C17H20N2O2 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
1-[(4-methyl-3-nitronaphthalen-1-yl)methyl]piperidine |
InChI |
InChI=1S/C17H20N2O2/c1-13-15-7-3-4-8-16(15)14(11-17(13)19(20)21)12-18-9-5-2-6-10-18/h3-4,7-8,11H,2,5-6,9-10,12H2,1H3 |
InChI Key |
PHXGZXROXLMLGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=CC=CC=C12)CN3CCCCC3)[N+](=O)[O-] |
Origin of Product |
United States |
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